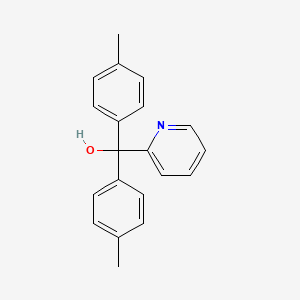
(4,6-Dichloro-2-methylpyrimidin-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-2-methyl-5-pyrimidinemethanol is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant role in various biological processes. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a methyl group at position 2, and a hydroxymethyl group at position 5 on the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-methyl-5-pyrimidinemethanol typically involves the chlorination of 2-methyl-5-pyrimidinemethanol. One common method includes the reaction of 2-methyl-5-pyrimidinemethanol with thionyl chloride (SOCl2) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete chlorination at positions 4 and 6.
Industrial Production Methods
For industrial production, the process can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-2-methyl-5-pyrimidinemethanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxymethyl group at position 5 can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Reduction reactions can convert it to a methyl group.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex pyrimidine derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Sodium Ethoxide (NaOEt): Commonly used in substitution reactions.
Palladium Catalysts: Employed in coupling reactions.
Major Products Formed
Substituted Pyrimidines: Formed through nucleophilic substitution.
Aldehydes and Carboxylic Acids: Resulting from oxidation of the hydroxymethyl group.
Coupled Products: Formed through coupling reactions with various halides.
Applications De Recherche Scientifique
4,6-Dichloro-2-methyl-5-pyrimidinemethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-2-methyl-5-pyrimidinemethanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA synthesis by interfering with pyrimidine metabolism, which is crucial for cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-2-methylpyrimidine: Lacks the hydroxymethyl group at position 5.
2,4-Dichloro-6-methylpyrimidine: Differently substituted pyrimidine with similar chlorination pattern.
4,6-Dichloro-2-(methylthio)pyrimidine: Contains a methylthio group instead of a hydroxymethyl group.
Uniqueness
4,6-Dichloro-2-methyl-5-pyrimidinemethanol is unique due to the presence of both chlorine atoms and a hydroxymethyl group, which allows for a wide range of chemical modifications and applications. Its structural features make it a versatile intermediate in the synthesis of various biologically active compounds.
Propriétés
Formule moléculaire |
C6H6Cl2N2O |
|---|---|
Poids moléculaire |
193.03 g/mol |
Nom IUPAC |
(4,6-dichloro-2-methylpyrimidin-5-yl)methanol |
InChI |
InChI=1S/C6H6Cl2N2O/c1-3-9-5(7)4(2-11)6(8)10-3/h11H,2H2,1H3 |
Clé InChI |
IEOYWWTZNZWUHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C(=N1)Cl)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13974273.png)
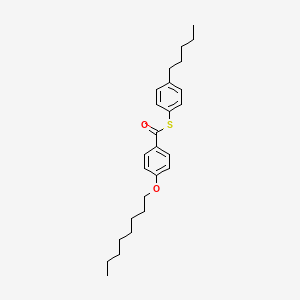
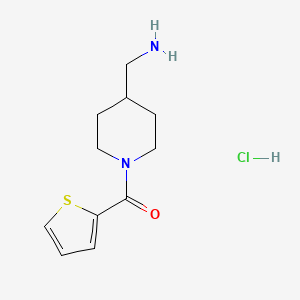
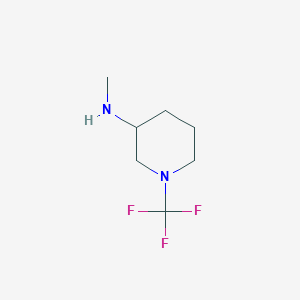
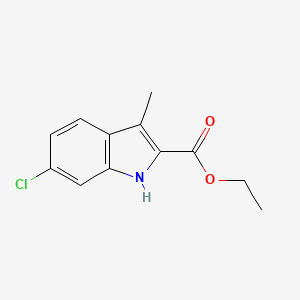

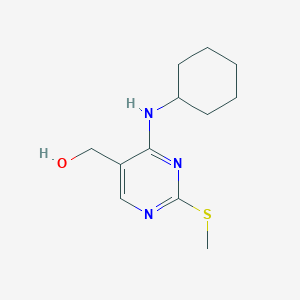
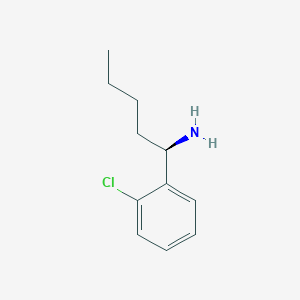
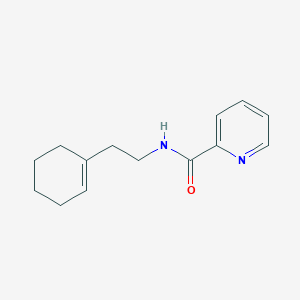

![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974332.png)

